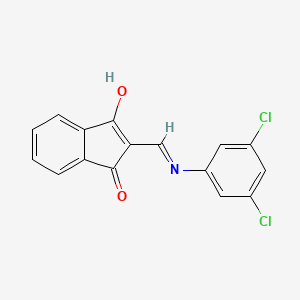
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione is Cyclin Dependent Kinase 2 (CDK2) . CDK2, in complex with its cyclins (cyclin A and cyclin E), is known to regulate the cell cycle at the G1/S transition .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . The docking results against CDK2 gave insights on its inhibitory activity
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the G1/S transition . This can lead to the arrest of cell division and potentially induce cell death in rapidly dividing cells, such as cancer cells . The exact biochemical pathways and their downstream effects involved in this process are complex and may vary depending on the specific cellular context.
Result of Action
The compound has been screened for its in vitro anti-breast cancer activity, using human breast adenocarcinoma cell lines (MCF-7) and in vitro anti-inflammatory activity . It showed cytotoxicity with an IC50 of 42.30 µM and demonstrated good anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 3,5-dichloroaniline under specific conditions. One common method includes the use of acidic conditions, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure higher yields and purity.
Chemical Reactions Analysis
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions where the chlorine atoms or other groups are replaced by different substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various organic compounds and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione is similar to other indane-1,3-dione derivatives, such as indanone and its analogues. These compounds share a similar core structure but differ in their substituents and functional groups. For example, indanone is commonly associated with the design of biologically active compounds like Donepezil and Indinavir . The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Similar Compounds
- Indanone
- Indane-1,3-dione
- 3,5-Dichloroaniline derivatives
These compounds share structural similarities but differ in their specific applications and properties .
Properties
IUPAC Name |
2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxyinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-9-5-10(18)7-11(6-9)19-8-14-15(20)12-3-1-2-4-13(12)16(14)21/h1-8,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRCYOZVFSYSRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C2=O)C=NC3=CC(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
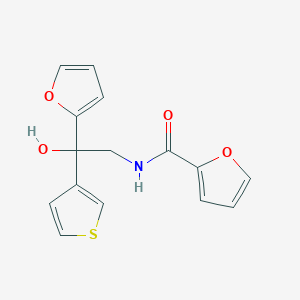
![2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2937165.png)

![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2937167.png)
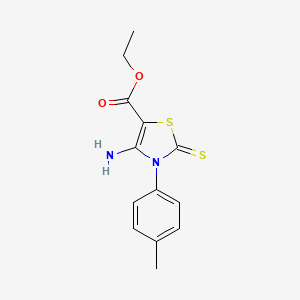
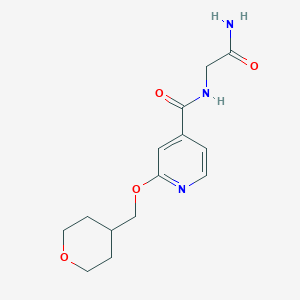
![N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2937171.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2937175.png)
![1-[(3-fluorophenyl)methyl]-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2937176.png)
![1-(4-METHYLPHENOXY)-3-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2937177.png)
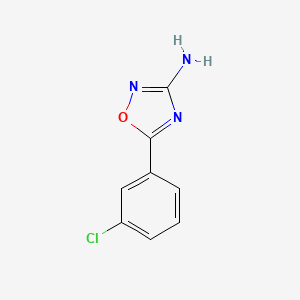
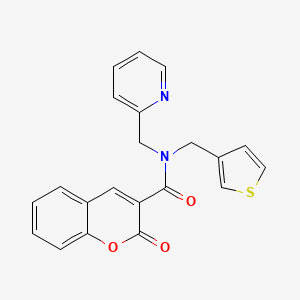
![3-ethyl-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937180.png)

